1-13C-D-Phenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

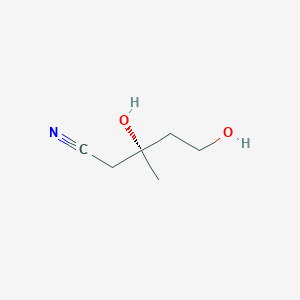

1-13C-D-Phenylalanine is a stable isotope-labeled amino acid that is widely used in scientific research. It is a non-essential amino acid that plays a crucial role in protein synthesis, neurotransmitter synthesis, and other physiological processes. The stable isotope labeling of this amino acid allows for the tracking of its metabolic fate in vivo and in vitro, making it an invaluable tool in various fields of research.

Mechanism Of Action

The mechanism of action of 1-13C-D-Phenylalanine is related to its stable isotope labeling. The stable isotope allows for the tracking of the labeled compound in vivo and in vitro, providing valuable information on its metabolic fate and the metabolic pathways it is involved in. This information can be used to gain insights into various physiological processes and to develop new therapies and treatments for various diseases.

Biochemical And Physiological Effects

1-13C-D-Phenylalanine has no known biochemical or physiological effects on its own. Its effects are related to its stable isotope labeling, which allows for the tracking of the labeled compound in vivo and in vitro.

Advantages And Limitations For Lab Experiments

The advantages of using 1-13C-D-Phenylalanine in lab experiments include its stable isotope labeling, which allows for the tracking of the labeled compound in vivo and in vitro, and its versatility, which allows it to be used in a wide range of studies. The limitations include the cost of the labeled compound and the complexity of the labeling process, which can make it difficult to produce large quantities of the labeled compound.

Future Directions

There are several future directions for the use of 1-13C-D-Phenylalanine in scientific research. These include the development of new labeling methods that are more efficient and cost-effective, the use of the labeled compound in studies of disease metabolism and drug metabolism, and the use of the labeled compound in studies of protein-protein interactions and protein-ligand interactions. Additionally, the use of the labeled compound in studies of the gut microbiome and its role in various physiological processes is an area of growing interest.

Synthesis Methods

The synthesis of 1-13C-D-Phenylalanine involves the incorporation of a stable isotope of carbon into the phenylalanine molecule. This can be achieved through several methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of labeled precursors to produce the desired compound, while biosynthesis involves the incorporation of labeled substrates into living organisms to produce labeled compounds.

Scientific Research Applications

1-13C-D-Phenylalanine has a wide range of applications in scientific research. It is commonly used in protein synthesis studies, where it is incorporated into newly synthesized proteins to track their metabolic fate. It is also used in studies of neurotransmitter synthesis, where it is incorporated into neurotransmitters to track their synthesis and release. Other applications include studies of amino acid metabolism, metabolic flux analysis, and drug metabolism studies.

properties

CAS RN |

1202063-94-2 |

|---|---|

Product Name |

1-13C-D-Phenylalanine |

Molecular Formula |

C₈¹³CH₁₁NO₂ |

Molecular Weight |

166.18 |

synonyms |

(2R)-2-Amino-3-phenylpropanoic Acid-1-13C; (R)-3-Phenyl-2-aminopropanoic Acid-1-13C; (R)-Phenylalanine-1-13C; D-(+)-Phenylalanine-1-13C; D-α-Amino-β-phenylpropionic Acid-1-13C; Endorphenyl-1-13C; NSC 25005-1-13C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(N-[2-(4-cyanoanilino)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B1144545.png)

![5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B1144551.png)

![4-[(Sodiosulfo)methyl]-6,7-dihydroxy-2H-1-benzopyran-2-one](/img/structure/B1144557.png)

![Toluene, [3H]](/img/structure/B1144558.png)